molecular formula C14H14N4O3 B5872281 2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate CAS No. 146998-65-4

2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate

Cat. No.: B5872281
CAS No.: 146998-65-4
M. Wt: 286.29 g/mol
InChI Key: PVNKQRYWFTWRKX-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of an acetylamino group attached to a triazine ring, which is further connected to a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate typically involves multiple steps. One common method includes the initial formation of the triazine ring through a cyclization reaction. This is followed by the introduction of the acetylamino group via acetylation. The final step involves the esterification of the phenyl group with acetic acid to form the acetate ester. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The acetylamino and phenyl acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.

Scientific Research Applications

2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The triazine ring provides structural stability, while the phenyl acetate moiety enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(Acetylamino)phenyl acetate: This compound shares the acetylamino and phenyl acetate groups but lacks the triazine ring.

    Acetaminophen: Known for its analgesic and antipyretic properties, it contains an acetylamino group attached to a benzene ring.

    Triazine derivatives: Other triazine-based compounds with varying functional groups.

Uniqueness

2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate is unique due to the combination of its triazine ring and phenyl acetate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-(4-acetamido-6-methyl-1,3,5-triazin-2-yl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-8-15-13(18-14(16-8)17-9(2)19)11-6-4-5-7-12(11)21-10(3)20/h4-7H,1-3H3,(H,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNKQRYWFTWRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)NC(=O)C)C2=CC=CC=C2OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146998-65-4
Record name ACETIC ACID 2-(4-ACETYLAMINO-6-METHYL-(1,3,5)TRIAZIN-2-YL)-PHENYL ESTER
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